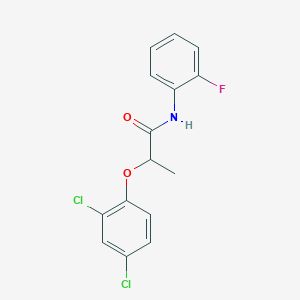
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide, also known as LQFM-021, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a member of the hydrazide family and has been synthesized using various methods.
作用機序
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide exerts its antitumor activity by inhibiting the proliferation of cancer cells. It induces apoptosis, which is a programmed cell death mechanism, and inhibits the migration and invasion of cancer cells. N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines. Furthermore, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have a significant effect on various biochemical and physiological parameters. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation. Furthermore, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits excellent stability and can be stored for long periods without degradation. However, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has certain limitations. It has low solubility in water, which can limit its use in aqueous systems. In addition, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has poor bioavailability, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to investigate its potential use as a diagnostic tool in cancer imaging. Another direction is to investigate its potential use in combination therapy with other anticancer agents. Furthermore, future studies can focus on improving the solubility and bioavailability of N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide to enhance its therapeutic potential.
合成法
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been synthesized using various methods, including the conventional reflux method, microwave-assisted synthesis, and ultrasound-assisted synthesis. The conventional reflux method involves the reaction of 2,6-dimethyl-3-aminobenzaldehyde with 3-hydroxybenzohydrazide in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide.
科学的研究の応用
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been investigated for its potential use as a diagnostic tool in cancer imaging.
特性
製品名 |
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-7-18-15(8-12)10-17(13(2)21-18)19(24)22-20-11-14-4-3-5-16(23)9-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChIキー |
AQHURQQAPNZHNR-RGVLZGJSSA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)O |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)O |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)

![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)